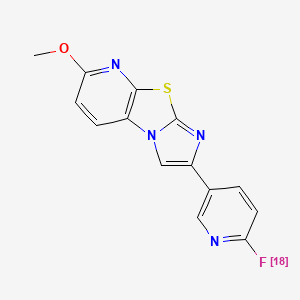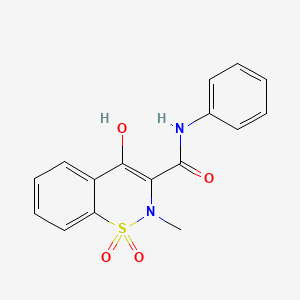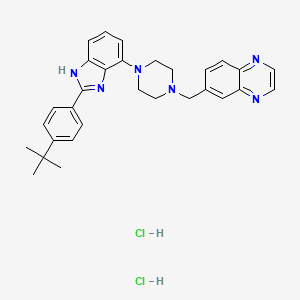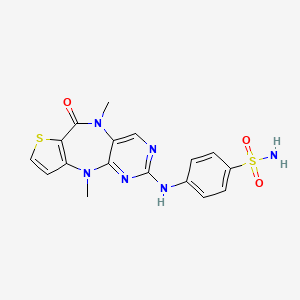
Xmu-MP-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
XMU-MP-1 is a reversible and selective inhibitor of MST1/2 . It has been shown to promote the downstream activation of the pro-proliferative, pro-regenerative, and anti-apoptotic transcriptional regulator YAP1 .
Molecular Structure Analysis
XMU-MP-1 binds to the ATP-binding pocket of MST2 . The sulfonamide group in the molecular structure of XMU-MP-1 is crucial .Chemical Reactions Analysis
XMU-MP-1 inhibits the phosphorylation of MOB1, LATS1/2, and YAP in HepG2 cells as well as MST1/2 autophosphorylation in a concentration-dependent manner .Physical And Chemical Properties Analysis
XMU-MP-1 is a solid substance . Its molecular weight is 416.48 and its molecular formula is C17H16N6O3S2 . It is soluble in DMSO with gentle warming but insoluble in water and ethanol .科学的研究の応用
Alzheimer’s Disease Treatment
Xmu-MP-1 has been shown to ameliorate neuropathological changes in a rat model of sporadic Alzheimer’s Disease . It does this by modulating the Hippo-Wnt signaling crosstalk . The treatment with Xmu-MP-1 improved cognitive deficits in the rats . It reduced tau phosphorylation, amyloid-beta deposition, oxidative stress, neurotoxicity, neuroinflammation, synaptic dysfunction, neuronal apoptosis, and neurodegeneration .
Hair Follicle Regeneration
In a model human mini-organ, namely the hair follicle, XMU-MP-1 was tested to determine whether it can be pharmacologically exploited to promote regeneration . However, rather than promoting proliferation, XMU-MP-1 decreased the number of Ki-67+, EdU+ and phospho histone H3+ hair matrix keratinocytes .
Antagonizing Cell Cycle-Dependent Cytotoxicity
XMU-MP-1 has been found to antagonize the cytotoxic effects of paclitaxel . This suggests that it could potentially be used in combination with other drugs to reduce their cytotoxic effects.
Liver Repair and Regeneration
XMU-MP-1 has been shown to promote liver repair and regeneration in a mouse model of acute and chronic liver injury . This suggests that it could potentially be used as a therapeutic agent in the treatment of liver diseases.
Inhibition of MST1/2 Kinases
XMU-MP-1 is a potent and selective ATP-competitive mammalian sterile 20-like kinase (MST) 1/2 inhibitor . It enhances the activity of downstream YAP in vitro . This suggests that it could potentially be used to modulate the activity of these kinases in various biological processes.
Prevention of Cell Death
XMU-MP-1 has been shown to prevent cell death induced by overexpression of MST2 . This suggests that it could potentially be used as a therapeutic agent in conditions characterized by excessive cell death.
作用機序
Target of Action
Xmu-MP-1 is a potent, selective, and ATP-competitive inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1/2) . MST1/2 are key components of the Hippo signaling pathway, which plays a crucial role in tissue regeneration, stem cell self-renewal, and organ size control .
Mode of Action
Xmu-MP-1 interacts with its targets, MST1/2, by inhibiting their kinase activity . This inhibition is achieved through ATP competition, which prevents the phosphorylation of MOB1, a downstream substrate of MST2 . This action results in the inactivation of the Hippo signaling pathway and the potentiation of the Wnt/β-Catenin signaling pathway .
Biochemical Pathways
The primary biochemical pathways affected by Xmu-MP-1 are the Hippo and Wnt/β-Catenin signaling pathways . By inhibiting MST1/2, Xmu-MP-1 inactivates the Hippo signaling pathway, which is known to inhibit cell proliferation and promote apoptosis . Concurrently, it potentiates the Wnt/β-Catenin signaling pathway, which is associated with cell growth and regeneration .
Pharmacokinetics
It has been successfully administered in animal models via intraperitoneal injection , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of Xmu-MP-1’s action are diverse. It has been shown to improve cognitive deficits in a rat model of Alzheimer’s disease . It reduces tau phosphorylation, amyloid-beta deposition, oxidative stress, neurotoxicity, neuroinflammation, synaptic dysfunction, neuronal apoptosis, and neurodegeneration . In addition, it has been found to increase the number of pancreatic β cells and enhance Langerhans islet area in a mouse model of diabetes .
Action Environment
The action, efficacy, and stability of Xmu-MP-1 can be influenced by various environmental factors. For instance, the compound’s effect on cell cycle progression may vary depending on the tissue context . Researchers should exercise caution when interpreting the effects of Xmu-MP-1, especially in tissues with actively proliferating cell populations .
将来の方向性
While XMU-MP-1 has been shown to promote tissue repair and regeneration, it also perturbs epithelial cell cycle progression in a model human mini-organ . This may arise as an off-target effect, especially when XMU-MP-1 has been described to strongly inhibit 21 additional kinases beyond MST1/2 . Therefore, future research should exercise caution when interpreting the effects of XMU-MP-1, especially in tissues with actively proliferating cell populations .
特性
IUPAC Name |
4-[(2,9-dimethyl-8-oxo-6-thia-2,9,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-13-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S2/c1-22-12-7-8-27-14(12)16(24)23(2)13-9-19-17(21-15(13)22)20-10-3-5-11(6-4-10)28(18,25)26/h3-9H,1-2H3,(H2,18,25,26)(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDHKIFCGOZTGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide](/img/structure/B611774.png)

![2'-Bromo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide](/img/structure/B611780.png)

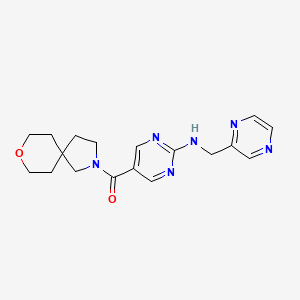


![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)
